

An In-depth Technical Guide on the Photophysical Properties of Disperse Yellow 7

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Disperse Yellow 7 (C.I. 26090) is a monoazo dye utilized in the textile industry for coloring synthetic fibers like polyester, acetate, and nylon.[1][2][3] Its chemical structure, characterized by an azo group (-N=N-) acting as a chromophore, is responsible for its distinct yellow color.[2] [4] This guide provides a detailed overview of the photophysical properties of **Disperse Yellow 7**, experimental protocols for their characterization, and relevant chemical pathways for researchers, scientists, and professionals in drug development.

Core Photophysical and Chemical Properties

The key identifiers and physicochemical properties of **Disperse Yellow 7** are summarized below. These values are fundamental for its application and characterization.



Property	Value	Reference	
IUPAC Name	2-methyl-4-[(E)-{4-[(E)- phenyldiazenyl]phenyl}diazeny l]phenol	[2]	
C.I. Name	Disperse Yellow 7, 26090	[1][2][5]	
CAS Number	6300-37-4	[1][2][4]	
Molecular Formula	C19H16N4O	[1][2][4]	
Molecular Weight	316.36 g/mol	[1][2][4]	
Appearance	Yellow to dark brown powder	[1][2][4]	
Solubility	Low solubility in water; Soluble in acetone and DMF	[1][2][4]	

Spectroscopic and Photophysical Data

The interaction of **Disperse Yellow 7** with light is central to its function as a dye. The primary photophysical parameters are detailed in the table below. It is important to note that many azo dyes are known to be non-fluorescent or only weakly fluorescent due to efficient non-radiative decay pathways from the excited state.[1] Comprehensive data on the fluorescence quantum yield and lifetime for **Disperse Yellow 7** is limited in publicly available literature.

Parameter	Value / Observation	Solvent	Reference
λmax (Absorbance)	384 - 388 nm	Acetone	[1][4]
λmax (Absorbance)	389 nm	PMMA-MA matrix	[6]
Molar Extinction (ε)	> 34,000 L·mol ⁻¹ ·cm ⁻¹	Acetone	[1][7]
Fluorescence	Azo dyes are often weakly fluorescent or non-fluorescent.	-	[1]

Experimental Protocols



Standardized methodologies are crucial for the accurate determination of photophysical properties. The following protocols outline the procedures for UV-Visible and Fluorescence Spectroscopy.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to determine the wavelength of maximum absorption (λ max) and the molar extinction coefficient (ϵ).

- Sample Preparation:
 - Prepare a stock solution of Disperse Yellow 7 of a known concentration (e.g., 1 mg/mL) in a spectroscopic grade solvent such as acetone or ethanol.[1]
 - From the stock solution, create a series of dilutions to identify a concentration that yields an absorbance reading between 0.1 and 1.0 at the λmax to ensure linearity under the Beer-Lambert law.[1]
- Instrumentation:
 - A dual-beam UV-Vis spectrophotometer is required.[1]
- Measurement Protocol:
 - Calibrate the spectrophotometer using a cuvette containing the pure solvent as a blank reference.[1]
 - Record the absorption spectrum of the sample solution over a wavelength range of 200-800 nm.[1][2]
 - Identify the λmax from the resulting spectrum.
 - Calculate the molar extinction coefficient (ϵ) using the Beer-Lambert law: A = ϵ cl, where A is the absorbance at λ max, c is the molar concentration, and I is the cuvette path length (typically 1 cm).[1]

Fluorescence Spectroscopy



This technique measures the emission spectrum, fluorescence quantum yield (Φ f), and fluorescence lifetime (τ f).

• Sample Preparation:

Prepare a dilute solution of **Disperse Yellow 7** in a spectroscopic grade solvent. The
absorbance at the excitation wavelength should be approximately 0.1 to minimize innerfilter effects where emitted light is reabsorbed by the sample.[1]

Instrumentation:

 A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube) is necessary.[1]

Measurement Protocol:

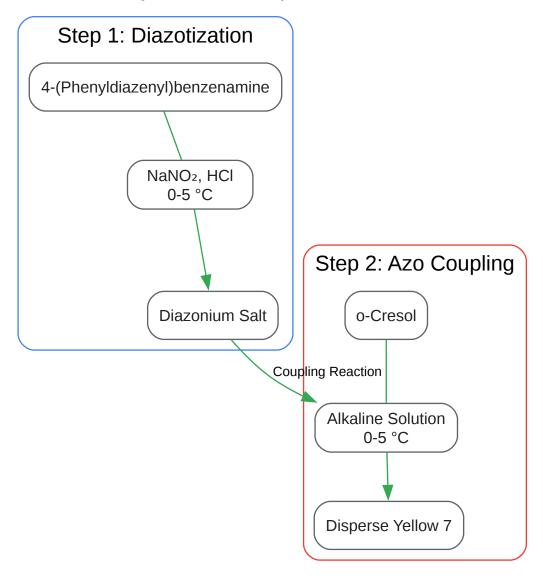
- Emission Spectrum: Excite the sample at its λmax (determined from UV-Vis spectroscopy)
 and scan a range of longer wavelengths to record the emission spectrum.[1]
- Fluorescence Quantum Yield (Φf): The quantum yield can be determined using a relative method by comparing its fluorescence intensity to a standard with a known quantum yield. The equation is: Φf(sample) = Φf(std) * (I(sample) / I(std)) * (A(std) / A(sample)) * (n(sample)² / n(std)²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[1]
- Fluorescence Lifetime (τf): The lifetime can be measured using advanced techniques such as Time-Correlated Single-Photon Counting (TCSPC).[1]

Visualizations: Pathways and Workflows Synthesis Pathway

The synthesis of **Disperse Yellow 7** is typically achieved through a diazotization reaction followed by an azo coupling step.[2][4] 4-(Phenyldiazenyl)benzenamine is first converted to a diazonium salt, which is then reacted with o-Cresol to yield the final dye molecule.[2][4]



Synthesis of Disperse Yellow 7



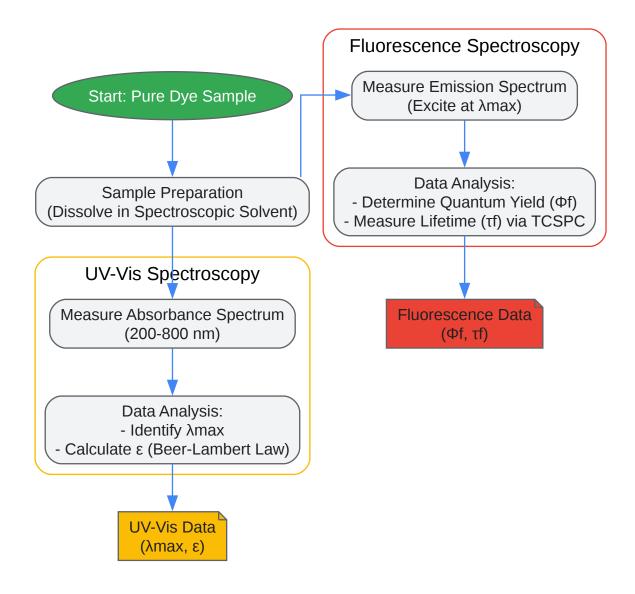
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Synthesis pathway for Disperse Yellow 7.

Experimental Workflow for Photophysical Characterization

The characterization of a dye like **Disperse Yellow 7** follows a structured workflow to ensure accurate and reproducible data. This involves careful sample preparation followed by spectroscopic analysis.





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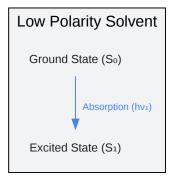
Workflow for photophysical characterization.

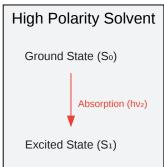
Conceptual Diagram of Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[8] This occurs because different solvents can stabilize the electronic ground state and the excited state of the solute to different extents, altering the energy gap between them. A red shift (bathochromic) indicates positive solvatochromism, while a blue shift (hypsochromic) signifies negative solvatochromism.[8]



Solvatochromism Effect





Observation: If $v_1 > v_2 \rightarrow$ Bathochromic Shift (Red Shift) If $v_1 < v_2 \rightarrow$ Hypsochromic Shift (Blue Shift)

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Conceptual illustration of solvatochromism.

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